molecular formula C24H22N4O3 B14895761 3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide

3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide

Cat. No.: B14895761
M. Wt: 414.5 g/mol
InChI Key: UNVNZMPCNXCPRO-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Oxo-N-(1-oxo-3-phenyl-1-(phenylamino)propan-2-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Oxo-N-(1-oxo-3-phenyl-1-(phenylamino)propan-2-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method involves the condensation of an appropriate o-phenylenediamine with a diketone to form the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Oxo-N-(1-oxo-3-phenyl-1-(phenylamino)propan-2-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

(S)-3-Oxo-N-(1-oxo-3-phenyl-1-(phenylamino)propan-2-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Oxo-N-(1-oxo-3-phenyl-1-(phenylamino)propan-2-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(2S)-1-anilino-1-oxo-3-phenylpropan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide

InChI

InChI=1S/C24H22N4O3/c29-22-16-28(21-14-8-7-13-19(21)26-22)24(31)27-20(15-17-9-3-1-4-10-17)23(30)25-18-11-5-2-6-12-18/h1-14,20H,15-16H2,(H,25,30)(H,26,29)(H,27,31)/t20-/m0/s1

InChI Key

UNVNZMPCNXCPRO-FQEVSTJZSA-N

Isomeric SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.